2-Bromo-5-(4-nitrobenzoyl)thiophene
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Overview
Description
2-Bromo-5-(4-nitrobenzoyl)thiophene is a heterocyclic compound with the molecular formula C11H6BrNO3S It is characterized by the presence of a bromine atom at the 2-position and a 4-nitrobenzoyl group at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of thiophene to form 2-bromothiophene, which is then subjected to Friedel-Crafts acylation with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-Bromo-5-(4-nitrobenzoyl)thiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(4-nitrobenzoyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products:
Substitution: 2-Methoxy-5-(4-nitrobenzoyl)thiophene.
Reduction: 2-Bromo-5-(4-aminobenzoyl)thiophene.
Coupling: Various biaryl derivatives depending on the coupling partner.
Scientific Research Applications
2-Bromo-5-(4-nitrobenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-nitrobenzoyl)thiophene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, allowing the compound to be modified for specific purposes.
Comparison with Similar Compounds
2-Bromo-5-nitrothiophene: Similar structure but lacks the benzoyl group.
5-Bromo-2-thiophenecarboxylic acid: Similar bromine substitution but with a carboxylic acid group instead of a nitrobenzoyl group.
2-Bromo-5-(4-methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a nitro group on the benzoyl moiety.
Uniqueness: 2-Bromo-5-(4-nitrobenzoyl)thiophene is unique due to the combination of the bromine atom and the 4-nitrobenzoyl group, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing groups (bromine and nitro) makes it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCLCGDOGUBPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641819 |
Source
|
Record name | (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909421-68-7 |
Source
|
Record name | (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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